molecular formula C14H13N3O2 B6454295 2-(3-methoxyphenyl)-5-methyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 2326902-05-8

2-(3-methoxyphenyl)-5-methyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

Cat. No. B6454295
M. Wt: 255.27 g/mol
InChI Key: NRBMFKOQNAAZAU-UHFFFAOYSA-N
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Description

2-(3-methoxyphenyl)-5-methyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one (also known as “2-MPP”) is a synthetic molecule that has been studied as a potential therapeutic agent in a variety of scientific fields. This molecule has been studied for its ability to act as an anti-inflammatory, anti-tumor, anti-viral, and anti-bacterial agent. In addition, 2-MPP has been explored for its potential to act as a therapeutic agent in the treatment of neurological and cardiovascular diseases.

Safety And Hazards

The safety and hazards associated with pyrazine derivatives can vary depending on the specific compound. For example, some pyrazine derivatives are suitable for chemiluminescence4.


Future Directions

The future directions for research on pyrazine derivatives could include further exploration of their synthetic pathways and biological activities1. There is also potential for the development of less toxic and more potent pyrazine derivatives for the treatment of various health threats1.


Please note that the information provided here is general and may not apply to “2-(3-methoxyphenyl)-5-methyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one”. For specific information about this compound, further research would be needed.


properties

IUPAC Name

2-(3-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c1-16-6-7-17-13(14(16)18)9-12(15-17)10-4-3-5-11(8-10)19-2/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRBMFKOQNAAZAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN2C(=CC(=N2)C3=CC(=CC=C3)OC)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrazin-4-one

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